N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid with a good 75% yield . This was followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation and Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using DFT calculations, considering parameters like FMOs, HOMO–LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness .Scientific Research Applications
Ethylene Biosynthesis Inhibition
Pyrazinamide derivatives, closely related to the chemical compound , have been identified as inhibitors of ethylene biosynthesis in plants. This effect is achieved by suppressing the activity of 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in the ethylene formation process. This finding suggests potential applications in regulating plant metabolism and reducing postharvest losses in fruits and flowers (Sun et al., 2017).
Heterocyclic Synthesis
The compound's structural components have been explored in the synthesis of various heterocyclic compounds. Thiophene-based derivatives have been used to create pyrazole, isoxazole, pyrimidine, triazine, and other derivatives, indicating the compound's utility in diverse synthetic chemical pathways (Mohareb et al., 2004).
Antimicrobial Activity
Certain derivatives of imidazo[1,2-a]pyrazine, structurally related to the query compound, have demonstrated promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Synthesis of Novel Compounds
Innovative approaches in synthesizing new compounds involving elements of the query chemical have been reported. These include the creation of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, highlighting the versatility and utility of such structures in chemical synthesis (Ledenyova et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(12-2-1-9-21-12)18-6-8-19-7-5-17-13(19)11-10-15-3-4-16-11/h1-5,7,9-10H,6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWLXCPGNFMPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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